4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with but-2-en-1-yl halide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the but-2-en-1-yl group.
1-(But-2-en-1-yl)-1H-pyrazole-3-carboxamide: Lacks the amino group.
Uniqueness
4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino group and the but-2-en-1-yl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
4-amino-1-[(E)-but-2-enyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-4-12-5-6(9)7(11-12)8(10)13/h2-3,5H,4,9H2,1H3,(H2,10,13)/b3-2+ |
InChI Key |
DJJDUPOXYDDMCN-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=C(C(=N1)C(=O)N)N |
Canonical SMILES |
CC=CCN1C=C(C(=N1)C(=O)N)N |
Origin of Product |
United States |
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